2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide
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Overview
Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a diethylamino group, and a phenylacetamide moiety
Mechanism of Action
Target of Action
It is known that many similar compounds interact with specific receptors or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
It is known that such compounds often exert their effects by binding to their target receptors or enzymes, thereby modulating their activity and leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to alterations in various biochemical pathways, resulting in downstream effects that contribute to its overall action .
Pharmacokinetics
It is known that such properties can significantly impact a compound’s bioavailability and overall effectiveness .
Result of Action
It is likely that the compound’s interaction with its targets and its influence on biochemical pathways lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-diethyl-2-{3-[(phenylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the diethylamino group.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be introduced through an amide coupling reaction, where the indole derivative reacts with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-(dimethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-benzylacetamide
- 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-methylacetamide
Uniqueness
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-24(4-2)20(26)15-25-14-18(17-12-8-9-13-19(17)25)21(27)22(28)23-16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOWRBFGQWXPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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